N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide
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Overview
Description
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide: is a synthetic organic compound known for its unique structural features and potential applications in various fields. It is characterized by the presence of a cyclododecyl group, a dimethylamino propyl chain, and an acetamide moiety. This compound has garnered interest due to its potential use in medicinal chemistry, particularly as a sodium channel blocker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide typically involves the amidation reaction between cyclododecylamine and 3-(dimethylamino)propyl acetate. The reaction is catalyzed by lead acetate under solvent-free conditions, which enhances the reaction rate and yield . The general reaction scheme is as follows:
- The reaction is carried out under solvent-free conditions at elevated temperatures to facilitate the formation of the desired amide.
Cyclododecylamine: reacts with in the presence of as a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, efficient heat transfer, and improved safety. The use of lead acetate as a catalyst is optimized to minimize environmental impact and ensure high yields.
Chemical Reactions Analysis
Types of Reactions: N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated as a potential sodium channel blocker, which could be useful in the treatment of neurological disorders and pain management.
Biological Studies: The compound is used in studies related to membrane permeability and ion channel modulation.
Industrial Applications: It serves as a catalyst in the synthesis of polyurethane foams with improved physical properties.
Chemical Research: The compound is used as a model compound in studies of amide bond formation and reactivity.
Mechanism of Action
The mechanism by which N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide exerts its effects involves the modulation of sodium channels. The compound binds to the sodium channels, inhibiting the influx of sodium ions, which in turn reduces neuronal excitability and pain transmission. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of action potential propagation in neurons.
Comparison with Similar Compounds
- N-cyclododecyl-N-[3-(dimethylamino)propyl]amine
- N-cyclododecyl-N-[3-(dimethylamino)propyl]methanamide
- N-cyclododecyl-N-[3-(dimethylamino)propyl]butanamide
Comparison: N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to its analogs, it exhibits higher potency as a sodium channel blocker and better solubility in organic solvents. The presence of the acetamide group enhances its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O/c1-18(22)21(17-13-16-20(2)3)19-14-11-9-7-5-4-6-8-10-12-15-19/h19H,4-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLBVWSEQLLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCN(C)C)C1CCCCCCCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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